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Compound Name: 5-Bromopyridazin-4-amine

Cat. No.: B1444788 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a cornerstone in medicinal chemistry, valued for its unique

physicochemical properties that make it an attractive component in drug design.[1] This guide

delves into the intricate world of the X-ray crystal structures of pyridazin-4-amine derivatives,

offering a comparative analysis of their solid-state conformations and intermolecular

interactions. Understanding these three-dimensional structures at the atomic level is paramount

for rational drug design, as it provides critical insights into structure-activity relationships (SAR)

and potential binding modes with biological targets.

While the specific crystal structure of 5-Bromopyridazin-4-amine remains elusive in publicly

available databases, this guide will focus on a closely related analogue, 3-amino-5-(4-

chlorophenyl)pyridazine-4-carbonitrile, to illuminate the structural nuances of this important

class of molecules. We will dissect its crystallographic data and compare it with the broader

family of pyridazine derivatives to understand the influence of substituents on the core

heterocyclic structure.

The Pyridazine Ring: A Privileged Scaffold
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses

a unique electronic distribution that influences its chemical behavior and biological activity.[1]

Its inherent polarity and capacity for hydrogen bonding are key features that medicinal

chemists leverage to modulate the pharmacokinetic and pharmacodynamic properties of drug

candidates. X-ray crystallography provides the definitive map of how these features are
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expressed in the solid state, revealing the precise geometry of the molecule and the intricate

network of intermolecular interactions that govern its crystal packing.

Comparative Analysis of Substituted Pyridazin-4-
amine Crystal Structures
To illustrate the impact of substitution on the pyridazine core, we will examine the crystal

structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile.
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Analysis of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile:

The crystal structure of this derivative reveals several key features. The pyridazine and

benzene rings are not coplanar, with a notable torsion angle between them.[1] This deviation

from planarity is a critical conformational feature that would influence how the molecule fits into

a biological target's binding site.

The bond lengths within the pyridazine ring, such as the N1-N2 bond at 1.336 Å, are typical for

this heterocyclic system.[1] The presence of the amino and carbonitrile groups, along with the

chloro-substituted phenyl ring, introduces a complex interplay of electronic and steric effects

that dictate the molecule's overall conformation and its packing in the crystal lattice.
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Intermolecular interactions are crucial for stabilizing the crystal structure. In the case of 3-

amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, weak intermolecular interactions have been

observed, which play a role in the overall packing arrangement.[1]

The Influence of Substituents on Crystal Packing
The nature and position of substituents on the pyridazine ring dramatically influence the

resulting crystal structure. For instance, the presence of hydrogen bond donors and acceptors,

like the amino group in our example, often leads to the formation of specific hydrogen-bonding

networks that are fundamental to the crystal's architecture. Halogen atoms, such as the chloro

group, can participate in halogen bonding, a non-covalent interaction that is increasingly

recognized for its importance in crystal engineering and drug design.

By comparing the structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile to other

pyridazine derivatives, we can infer the likely impact of a bromo substituent at the 5-position.

The larger size and greater polarizability of bromine compared to chlorine would be expected to

alter bond lengths and angles in its immediate vicinity and could lead to different intermolecular

packing motifs, potentially including stronger halogen bonds.

Experimental Protocol for Single-Crystal X-ray
Diffraction of Pyridazine Derivatives
The following provides a detailed, step-by-step methodology for obtaining the crystal structure

of a novel pyridazin-4-amine derivative. This protocol is designed to be a self-validating system,

ensuring the integrity and reliability of the final structure.

Step 1: Crystal Growth
The initial and often most challenging step is to grow high-quality single crystals suitable for X-

ray diffraction.

Purification: The compound must be of the highest possible purity. Standard techniques such

as recrystallization or column chromatography should be employed.

Solvent Selection: A systematic screening of solvents and solvent mixtures is necessary.

Slow evaporation of a dilute solution is a common and effective method. Solvents to consider

include ethanol, methanol, ethyl acetate, and dichloromethane, or mixtures thereof.
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Crystallization Techniques:

Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial to

allow for slow evaporation over several days or weeks.

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial

inside a larger, sealed container with a more volatile solvent in which the compound is less

soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can

induce crystallization.

Cooling: Slowly cool a saturated solution of the compound.

Step 2: Data Collection
Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted for data

collection.

Crystal Mounting: The selected crystal is carefully mounted on a goniometer head, often

using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures.

Diffractometer Setup: The mounted crystal is placed in a single-crystal X-ray diffractometer. A

monochromatic X-ray beam is directed at the crystal.

Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern is

recorded on a detector. A complete dataset is collected by rotating the crystal through a

range of angles. Data is typically collected at a low temperature (e.g., 100 K) to minimize

thermal vibrations of the atoms, resulting in a more precise structure.

Step 3: Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.

Data Reduction: The raw diffraction images are processed to determine the intensities and

positions of the diffraction spots. The unit cell parameters and space group are also

determined at this stage.

Structure Solution: The initial positions of the atoms in the asymmetric unit are determined

using direct methods or Patterson methods.
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Structure Refinement: The atomic positions and their displacement parameters are refined

against the experimental data using least-squares methods. Hydrogen atoms are typically

placed in calculated positions and refined using a riding model.

Validation: The final structure is validated using various crystallographic metrics, such as the

R-factor, to ensure its quality and accuracy.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for single-crystal X-ray crystallography.
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Caption: Workflow for Single-Crystal X-ray Crystallography.
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Conclusion
The X-ray crystal structure of pyridazin-4-amine derivatives provides invaluable information for

understanding their chemical properties and for guiding the design of new therapeutic agents.

While a direct comparison of 5-Bromopyridazin-4-amine derivatives is currently limited by the

availability of public crystallographic data, the analysis of closely related structures like 3-

amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile offers significant insights into the

conformational preferences and intermolecular interactions of this important class of

compounds. The detailed experimental protocol provided herein serves as a robust guide for

researchers seeking to elucidate the crystal structures of their own novel pyridazine derivatives,

thereby contributing to the ever-growing body of knowledge in structural chemistry and drug

discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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